molecular formula C20H26N2O5 B2831161 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid CAS No. 497083-19-9

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B2831161
CAS No.: 497083-19-9
M. Wt: 374.437
InChI Key: PHECOESRCLEZGF-UHFFFAOYSA-N
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Description

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid is a structurally complex molecule comprising a cyclohexanecarboxylic acid core linked via a carbonyl group to a piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group. This compound shares structural motifs common in pharmacologically active agents, such as the piperazine moiety (often associated with receptor binding) and the 1,3-benzodioxole group (a lipophilic aromatic system known to influence bioavailability and metabolic stability).

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h5-6,11,15-16H,1-4,7-10,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHECOESRCLEZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the benzodioxole group, the piperazine ring, and the cyclohexane carboxylic acid moiety. One common synthetic route involves the following steps:

    Formation of Benzodioxole Group: The benzodioxole group can be synthesized by reacting catechol with formaldehyde in the presence of an acid catalyst.

    Formation of Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.

    Coupling Reactions: The benzodioxole group and the piperazine ring are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of Cyclohexane Carboxylic Acid Moiety: The cyclohexane carboxylic acid moiety can be introduced through a Friedel-Crafts acylation reaction using cyclohexanecarboxylic acid chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the cyclohexane carboxylic acid moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Insights :

  • Cyclohexane vs. Cyclohexene : The target compound’s saturated cyclohexane core contrasts with the unsaturated cyclohexene in the nitro-substituted analogue , which may influence conformational flexibility and intermolecular interactions.
  • Functional Group Diversity : The carboxylic acid moiety in the target compound and contrasts with the carboxamide in , which may alter solubility and hydrogen-bonding capacity.

Physicochemical and Pharmacological Considerations

  • Metabolic Stability : The 1,3-benzodioxole ring is prone to oxidative metabolism, whereas the Boc group in offers temporary stability against enzymatic degradation.
  • Biological Activity : While direct data are absent, piperazine derivatives in exhibit antimicrobial properties, suggesting possible bioactivity for the target compound.

Q & A

Q. What synthetic strategies are effective for constructing the piperazine-benzodioxole core in this compound?

The piperazine ring can be synthesized via nucleophilic substitution or reductive amination. For the benzodioxole moiety, Friedel-Crafts alkylation or Mitsunobu reactions are common. A critical step is coupling the benzodioxolylmethyl group to the piperazine nitrogen, which may require protection/deprotection (e.g., tert-butoxycarbonyl [BOC] groups) to avoid side reactions. highlights using triphosgene in dichloromethane/ethanol for carbamate formation, suggesting similar conditions for carbonyl coupling . Purification via silica gel chromatography or recrystallization (e.g., from ethanol) is recommended.

Q. Which analytical techniques are optimal for confirming the stereochemistry of the cyclohexanecarboxylic acid moiety?

X-ray crystallography is definitive for stereochemical confirmation, as demonstrated in for a related quinolonecarboxylic acid . Alternative methods include chiral HPLC with a polysaccharide-based column or NMR using chiral solvating agents. Polarimetry can also provide preliminary data on optical purity.

Q. How can researchers improve the aqueous solubility of this compound for in vitro assays?

Salt formation (e.g., sodium or potassium salts of the carboxylic acid) enhances solubility without structural modification. Co-solvents like DMSO or cyclodextrin-based formulations may aid dissolution. ’s use of ethanol in synthesis suggests partial polar solubility, which can be leveraged in buffer systems .

Advanced Research Questions

Q. What are the common synthetic byproducts, and how can they be identified and mitigated?

Byproducts may arise from incomplete coupling (e.g., free piperazine intermediates) or oxidation of the benzodioxole ring. LC-MS and NMR are critical for identification. isolated a byproduct (11% yield) during clozapine analog synthesis, emphasizing the need for rigorous stoichiometric control and reaction monitoring . Adjusting temperature, solvent polarity, or using scavengers (e.g., molecular sieves) can minimize side reactions.

Q. How does the benzodioxole moiety influence pharmacokinetic properties such as metabolic stability?

The benzodioxole group may enhance metabolic stability by resisting cytochrome P450 oxidation, but its methylene bridge could be susceptible to hydrolytic cleavage. Comparative studies with analogs lacking the benzodioxole group, paired with liver microsome assays, can isolate its effects. ’s structurally similar compound showed antibacterial activity, suggesting in vivo stability .

Q. What computational methods are suitable for predicting target binding interactions of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with putative targets like bacterial topoisomerases (inspired by ’s quinolone derivative) . MD simulations (GROMACS) assess binding stability, while QSAR models optimize substituent effects on activity.

Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?

Discrepancies may stem from poor bioavailability or off-target effects. Methodological steps include:

  • ADME profiling : Measure plasma protein binding and metabolic half-life using LC-MS/MS.
  • Formulation optimization : Use lipid nanoparticles or PEGylation to enhance bioavailability.
  • Target engagement assays : Employ thermal shift assays or SPR to confirm binding in physiological conditions. ’s use of benzenesulfonyl halides for derivatization suggests strategies to improve membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s antibacterial activity across studies?

  • Strain-specific variability : Test against isogenic bacterial strains to isolate resistance mechanisms.
  • Assay conditions : Standardize inoculum size, growth media, and endpoint metrics (e.g., MIC vs. time-kill curves).
  • Compound purity : Verify via HPLC (>95% purity, as in ’s benchmark for reliable bioactivity) .

Methodological Tables

Synthetic Optimization Parameters Recommendations
Coupling ReagentsTriphosgene, EDCl/HOBt, or HATU for amide/urethane bonds
Solvent SystemsDCM/EtOH (4:1) for polar-nonpolar balance
PurificationSilica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol
Analytical Characterization Techniques
Stereochemical confirmationX-ray crystallography, chiral HPLC
Byproduct identificationLC-MS (ESI+), ¹H/¹³C NMR
LogP measurementShake-flask method with octanol/water partitioning

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